5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid
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Overview
Description
- 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid , also known as 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid , is a chemical compound with the molecular formula C<sub>11</sub>H<sub>10</sub>ClNO<sub>3</sub> .
- It is a white crystalline substance and belongs to the class of oxo acids and derivatives .
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.
- Unfortunately, I don’t have access to specific synthetic methods for this compound. However, scientific literature likely contains relevant information.
Molecular Structure Analysis
- The molecular structure of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid consists of a pentanoic acid backbone with an amino group and a chlorophenyl group attached.
- The chlorophenyl group contributes to its aromatic character.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including acid-base reactions, esterification, and nucleophilic substitutions.
- Specific reactions would depend on the functional groups present and reaction conditions.
Physical And Chemical Properties Analysis
- Melting Point : High (200-300°C) due to ionic properties.
- Solubility : Soluble in water and ethanol, insoluble in non-polar solvents.
- Amphoteric Property : Can act as both an acid and a base due to its dipolar nature.
- Isomerism : Exists in D and L forms (except glycine).
Scientific Research Applications
Biosynthesis Precursor
5-Amino-4-oxopentanoic acid, a structural variant of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid, is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll, bacteriochlorophyll, and heme. These compounds play a crucial role in processes such as photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Chemical Synthesis
The compound has been synthesized for various applications. For instance, 5-Amino-4-oxopentanoic acid hydrochloride, related to 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid, was synthesized from levulinic acid in a process involving esterification and bromination (Yuan, 2006).
Reaction Studies
Research on reactions involving compounds structurally similar to 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid has been conducted. For example, the reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride was studied, yielding various products under different conditions (Kurihara, Mori, & Sakamoto, 1977).
Biochemical Research
In biochemical studies, 5-chloro-4-oxopentanoic acid, a related compound, was used to identify cysteine as the reactive group in pyruvate kinase, an enzyme crucial for glycolysis (Chalkley & Bloxham, 1976).
Electrosynthesis
Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a variant of the subject compound, was studied, demonstrating the potential of electrochemical methods in the synthesis of complex organic compounds (Konarev, Lukyanets, & Negrimovskii, 2007).
Crystal Structure Analysis
The synthesis and crystal structure analysis of related compounds, such as (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, have been carried out, providing insights into the structural properties of these complex molecules (Heng-shan, Dong-Dong, & Chi-Qiong, 2005).
Safety And Hazards
- The compound is not considered hazardous according to OSHA standards.
- No specific hazards identified.
- Toxicity : Not available.
- Fire Hazard : Keep away from heat and ignition sources.
Future Directions
- Research on this compound could explore its potential therapeutic applications, biological targets, and optimization of its properties.
properties
IUPAC Name |
5-(3-chloroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGZUZWYWFERNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid |
Citations
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